molecular formula C13H14ClNO2 B1519613 1-(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one CAS No. 100380-73-2

1-(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

Cat. No. B1519613
CAS RN: 100380-73-2
M. Wt: 251.71 g/mol
InChI Key: LXUXFLFSMLJDKG-UHFFFAOYSA-N
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Description

1-(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one (ACME-CEC) is a synthetic compound that has been used in various scientific research applications. It is a member of the indole family of compounds and is a derivative of indole-3-carboxaldehyde. ACME-CEC has been studied for its potential to be used as a tool in medicinal chemistry, as a substrate in enzymatic reactions, and as a therapeutic agent.

Scientific Research Applications

Nucleophilic Reactivities of Indoles

Research on the nucleophilic reactivities of various indole structures, including those with modifications at the indole nucleus, highlights their potential in coupling reactions with electrophilic partners. Such studies can offer insights into designing new compounds with the specified indole derivative as a key intermediate (Lakhdar et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds bearing the indole nucleus emphasize the diversity of biological activities associated with these molecules. For example, the detailed characterization of a specific indole derivative via spectroscopic techniques and X-ray diffraction provides a foundation for understanding the chemical properties and potential applications of similar indole-based compounds (Geetha et al., 2019).

Biological Evaluation of Indole Derivatives

The synthesis of new chalcone derivatives incorporating the indole nucleus and their evaluation as anti-inflammatory agents demonstrate the therapeutic potential of indole-based compounds. Such research underscores the importance of indole derivatives in medicinal chemistry, providing a context for exploring the biological applications of the specific indole compound (Rehman et al., 2022).

Reaction Chemistry of Indole-Based Complexes

Studies on the preparation and reaction chemistry of indole-based complexes, including those with specific functional groups, offer insights into the synthetic versatility of indole derivatives. These findings can inform the development of novel synthetic strategies involving the target compound (Forschner & Cutler, 1985).

Catalytic and Synthetic Applications

The catalytic activity of specific nanoparticles in the synthesis of indole derivatives with antimicrobial activity suggests potential applications in the development of new antibacterial and antifungal agents. Such research highlights the relevance of indole derivatives in synthesizing biologically active compounds and their potential applications in pharmaceuticals (Rao et al., 2019).

properties

IUPAC Name

1-(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8-5-11-6-10(13(17)7-14)3-4-12(11)15(8)9(2)16/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUXFLFSMLJDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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